N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-carboxamide
Description
Historical Development of Hybrid Imidazole-Thiophene Compounds
The rational design of hybrid imidazole-thiophene compounds emerged in the early 2000s as researchers sought to combine the pharmacophoric advantages of both heterocycles. Imidazole, first isolated in the 19th century, was recognized for its role in histamine and purine biosynthesis, while thiophene derivatives gained prominence in the 1980s as bioisosteres for phenyl rings in nonsteroidal anti-inflammatory drugs. The strategic fusion of these scaffolds began with the synthesis of simple N-substituted imidazole-thiophene amides, which demonstrated enhanced bioavailability compared to their parent structures.
A pivotal milestone was the 2012 discovery that imidazole-thiophene hybrids could inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion. This finding spurred systematic structural optimization campaigns, including the introduction of propyl linkers to improve conformational flexibility and target engagement. By 2024, over 120 patents had been filed for imidazole-thiophene derivatives, with N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-carboxamide emerging as a lead candidate due to its balanced physicochemical properties.
Table 1: Key Milestones in Imidazole-Thiophene Hybrid Development
Significance in Medicinal Chemistry Research
The compound’s significance lies in its ability to address three critical challenges in drug discovery:
- Target Selectivity : The imidazole ring coordinates with metalloenzymes (e.g., cytochrome P450, histone deacetylases), while the thiophene moiety engages in π-π stacking with aromatic residues in protein binding pockets. This dual mechanism reduces off-target effects compared to single-heterocycle agents.
- Metabolic Stability : Thiophene’s sulfur atom resists oxidative degradation by hepatic enzymes, extending half-life in vivo. Computational studies indicate the propyl linker minimizes steric clashes during phase I metabolism.
- Multifunctional Pharmacology : Preclinical data suggest simultaneous modulation of inflammatory cytokines (e.g., TNF-α, IL-6) and apoptosis pathways (Bcl-2/Bax ratio).
Table 2: Pharmacological Activities of Imidazole-Thiophene Hybrids
Current Research Landscape and Emerging Applications
Recent investigations focus on three domains:
- Oncology : Derivatives of this compound show nanomolar affinity for checkpoint kinases (CHK1/CHK2), sensitizing tumors to DNA-damaging agents. In glioblastoma models, the compound reduced spheroid viability by 78% at 10 μM.
- Neurodegeneration : The thiophene carboxamide group chelates zinc ions in amyloid-β plaques, inhibiting aggregation in Alzheimer’s disease models.
- Antiviral Therapy : Molecular docking predicts strong binding to SARS-CoV-2 main protease (Mpro), with a computed ΔG of −9.2 kcal/mol.
Ongoing clinical trials (Phase I/II) evaluate analogs for non-small cell lung cancer and rheumatoid arthritis, with preliminary results indicating dose-dependent biomarker modulation.
Structural Classification within Heterocyclic Medicinal Chemistry
The compound belongs to the N-alkylated imidazole-thiophene carboxamides, characterized by:
- Imidazole Core : 2-Phenyl substitution enhances lipophilicity, with logP values ranging from 2.1–3.4.
- Thiophene Carboxamide : The carboxamide group at C2 of thiophene enables hydrogen bonding with Asp/Glu residues in targets.
- Propyl Linker : A three-carbon chain optimizes distance between pharmacophores, as shown in molecular dynamics simulations.
Structural Comparison to Related Hybrids
| Feature | This Compound | N-Phenyl-1H-indole-2-carboxamide |
|---|---|---|
| Aromatic System | Thiophene | Indole |
| Metal-Binding Group | Imidazole N3 | Indole NH |
| Bioavailability (F%) | 62 ± 8 | 34 ± 6 |
Quantum mechanical analyses reveal that the imidazole-thiophene conjugation system delocalizes electron density, reducing metabolic oxidation at the sulfur atom.
Properties
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-17(15-8-4-13-22-15)19-9-5-11-20-12-10-18-16(20)14-6-2-1-3-7-14/h1-4,6-8,10,12-13H,5,9,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLNNCCYJHEKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-carboxamide typically involves a multi-step process:
Formation of the Imidazole Derivative: The initial step involves the synthesis of 2-phenyl-1H-imidazole. This can be achieved through the condensation of benzylamine with glyoxal in the presence of ammonium acetate.
Alkylation: The 2-phenyl-1H-imidazole is then alkylated using 1,3-dibromopropane to form 3-(2-phenyl-1H-imidazol-1-yl)propane.
Amidation: The final step involves the reaction of 3-(2-phenyl-1H-imidazol-1-yl)propane with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : In 6 M HCl at 100°C for 12 hr, the amide bond cleaves to yield thiophene-2-carboxylic acid and 3-(2-phenyl-1H-imidazol-1-yl)propan-1-amine hydrochloride.
-
Basic Hydrolysis : Treatment with 2N NaOH at 80°C produces the corresponding carboxylate salt .
Key Data :
| Condition | Reagents | Product(s) | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl) | 6 M HCl, 100°C | Thiophene-2-carboxylic acid + amine salt | 78% | |
| Basic (NaOH) | 2N NaOH, 80°C | Sodium thiophene-2-carboxylate | 85% |
Imidazole Ring Functionalization
The 2-phenylimidazole moiety participates in electrophilic substitution and metal coordination:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base to form quaternary ammonium derivatives .
-
Metal Coordination : Binds to transition metals (e.g., Cu(II), Zn(II)) via the imidazole nitrogen, forming complexes with potential catalytic activity .
Example Reaction :
Conditions :
Thiophene Ring Modifications
The thiophene ring undergoes electrophilic substitution, preferentially at the 5-position:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group.
-
Sulfonation : SO₃/H₂SO₄ yields thiophene-2-sulfonic acid derivatives .
Regioselectivity :
| Reaction | Position | Major Product | Byproducts |
|---|---|---|---|
| Nitration | C5 | 5-Nitro-thiophene-carboxamide | <5% C4 |
| Sulfonation | C5 | 5-Sulfo-thiophene-carboxamide | None |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to form biaryl derivatives .
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd₂(dba)₃/Xantphos .
Optimized Conditions for Suzuki Coupling :
| Catalyst | Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 82% |
Redox Transformations
-
Oxidation : Treatment with mCPBA oxidizes the thiophene sulfur to a sulfoxide.
-
Reduction : Hydrogenation over Pd/C reduces the imidazole ring to a dihydroimidazole .
Kinetic Data for Sulfoxidation :
Heterocyclic Rearrangements
Under microwave irradiation in acetic acid, the imidazole-thiophene system undergoes ring contraction to form pyrrolo[1,2-a]imidazole derivatives .
Mechanistic Pathway :
-
Protonation of imidazole nitrogen.
-
Nucleophilic attack by thiophene carbonyl oxygen.
Stability Under Thermal/Photolytic Conditions
-
Thermal Degradation : Decomposes at >200°C (TGA data: onset 212°C).
-
Photolysis : UV light (254 nm) induces cleavage of the imidazole-propyl bond, forming thiophene-2-carboxamide radicals.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-carboxamide as an anticancer agent. The compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study conducted on the MCF-7 breast cancer cell line revealed that the compound induces apoptosis in a dose-dependent manner. The IC50 value was determined to be 25.72 ± 3.95 µM, indicating effective inhibition of tumor growth in vivo when administered to tumor-bearing mice .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
In Vitro Studies
In vitro evaluations have shown that this compound exhibits minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . These results suggest strong bactericidal activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored, particularly regarding its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Research Insights
Studies indicate that this compound can reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic conditions .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for better yield and purity. Various derivatives have been synthesized to enhance its biological activity or reduce toxicity.
Synthetic Pathway Overview
- Starting Materials : The synthesis begins with commercially available imidazole derivatives.
- Reactions : Key reactions include nucleophilic substitutions and cyclization processes.
- Purification : The final product is purified using chromatography techniques to ensure high purity levels suitable for biological testing.
Mechanism of Action
The mechanism of action of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with signaling pathways, such as those involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Compound 1 : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
- Key Differences :
- The benzodioxol and 2-chlorophenyl groups replace the phenyl and thiophene moieties in the target compound.
- The hydrazinecarboxamide linker introduces additional hydrogen-bonding capacity.
- The (E)-configuration of the imine group, confirmed via X-ray crystallography , suggests geometric constraints absent in the target compound.
Compound 2 : 4,5-Dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide
- Key Differences: Bromine atoms at the 4,5-positions of the thiophene ring increase molecular weight and polarizability.
- Functional Implications :
- Bromination may enhance electrophilic reactivity, enabling cross-coupling reactions in medicinal chemistry workflows.
- The lack of a phenyl group could reduce lipophilicity, impacting bioavailability.
Compound 3 : Hypothetical Analog with Pyridine Replacement
- Key Differences :
- Substitution of thiophene with pyridine introduces a basic nitrogen atom, altering electronic properties.
- Functional Implications :
- Increased solubility in aqueous media due to pyridine’s polarity.
Data Tables
Table 1 : Comparative Analysis of Structural and Synthetic Features
Biological Activity
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological properties, and potential applications in various therapeutic areas.
- Molecular Formula : CHNOS
- Molecular Weight : 311.4 g/mol
- CAS Number : 1421455-71-1
The compound features an imidazole ring and a thiophene moiety, which are known to contribute to its biological activity through various biochemical pathways.
This compound primarily acts by inhibiting specific enzymes involved in critical cellular processes. One notable target is the p97 ATPase, which plays a crucial role in the ubiquitin-proteasome system (UPS). By covalently binding to the C522 residue of p97, this compound disrupts protein homeostasis within cells, leading to the accumulation of misfolded proteins and subsequent cellular stress responses.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer activities. For instance, imidazole derivatives have been shown to inhibit tumor growth by targeting various signaling pathways associated with cancer proliferation . The specific activity of this compound against different cancer cell lines remains a subject of ongoing investigation.
Antimicrobial Activity
The presence of the thiophene ring is associated with antimicrobial properties. Studies have demonstrated that thiophene derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics . The biological evaluation of this compound in this context could reveal significant antimicrobial efficacy.
Anti-inflammatory Effects
Similar compounds have shown promise as anti-inflammatory agents by modulating pathways related to inflammatory responses. The inhibition of specific enzymes involved in inflammation could position this compound as a candidate for treating inflammatory diseases .
Research Findings and Case Studies
A detailed examination of related compounds has provided insights into structure-activity relationships (SAR). For instance, modifications to the imidazole or thiophene moieties can significantly alter biological activity. In vitro studies have demonstrated that certain substitutions enhance potency against specific targets, indicating that this compound might be optimized for better therapeutic efficacy through chemical modifications .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis is typically employed. First, the imidazole core can be synthesized via cyclocondensation of aldehydes with ammonium acetate, followed by alkylation of the imidazole nitrogen using 3-chloropropylthiophene-2-carboxamide. Key steps include refluxing in dry dichloromethane (DCM) with a base like potassium carbonate to facilitate nucleophilic substitution . Optimization involves adjusting stoichiometry (1.1–1.5 eq of reactants), solvent polarity, and reaction time (12–24 hrs) to improve yields. Purification via preparative TLC or column chromatography with hexane/ethyl acetate gradients is critical .
Q. Which analytical techniques are most effective for confirming the compound’s structural integrity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : and NMR identify proton and carbon environments, with characteristic shifts for the imidazole ring (δ 7.2–7.8 ppm) and thiophene carboxamide (δ 2.5–3.5 ppm for propyl linker) .
- Mass Spectrometry (LC-MS/HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z ~350) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects functional groups like C=O (1670–1700 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
- Melting Point Analysis : Consistency with literature values (±2°C) indicates purity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and what software is recommended?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Use ORTEP-3 for Windows to generate thermal ellipsoid plots, visualizing bond angles, torsion angles, and non-covalent interactions. For example, the imidazole-thiophene dihedral angle can influence biological activity by modulating receptor binding . Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Crystallization solvents (e.g., ethanol/DMF mixtures) are selected based on solubility studies .
Q. What strategies address contradictory reports on the compound’s biological activity across in vitro assays?
- Methodology :
- Standardized Assay Conditions : Control pH (e.g., antimicrobial assays at pH 7.4 vs. 5.5) to account for ionization effects .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., substituting phenyl with 4-fluorophenyl or altering the propyl linker length) to isolate contributing moieties .
- Dose-Response Curves : Use IC/EC values (reported in µM ranges) to quantify potency discrepancies .
- Molecular Docking : Simulate binding modes with target proteins (e.g., SARS-CoV-2 main protease) to rationalize activity variations .
Q. How do solvent polarity and catalyst choice influence regioselectivity during functionalization of the imidazole ring?
- Methodology : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the imidazole C4/C5 positions, while bulky catalysts (e.g., Pd(PPh)) direct reactions to the N1-propyl group. For example, Suzuki-Miyaura coupling with arylboronic acids requires Pd catalysts and microwave-assisted heating (80°C, 2 hrs) for cross-coupling yields >70% . Solvent screening via Hansen solubility parameters minimizes byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
